REACTION_CXSMILES
|
[Br:1][C:2]1[C:3]([NH:8][NH:9][C:10](=O)[CH3:11])=[N:4][CH:5]=[CH:6][CH:7]=1.C(O)(=O)C>C1(C)C=CC=CC=1>[Br:1][C:2]1[C:3]2[N:4]([C:10]([CH3:11])=[N:9][N:8]=2)[CH:5]=[CH:6][CH:7]=1
|
Name
|
N′-(3-bromopyridin-2-yl)acetohydrazide
|
Quantity
|
0.17 g
|
Type
|
reactant
|
Smiles
|
BrC=1C(=NC=CC1)NNC(C)=O
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the resulting mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 20 h
|
Duration
|
20 h
|
Type
|
CUSTOM
|
Details
|
then evaporated to dryness in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=2N(C=CC1)C(=NN2)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.13 g | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 82.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |